molecular formula C5H7NO B1344213 (Isocyanatomethyl)cyclopropane CAS No. 25694-89-7

(Isocyanatomethyl)cyclopropane

Cat. No. B1344213
CAS RN: 25694-89-7
M. Wt: 97.12 g/mol
InChI Key: GVCHRKKMNKWGDS-UHFFFAOYSA-N
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Description

“(Isocyanatomethyl)cyclopropane” is a chemical compound with the CAS Number: 25694-89-7 . It has a molecular weight of 97.12 and its IUPAC name is (isocyanatomethyl)cyclopropane . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(Isocyanatomethyl)cyclopropane” is 1S/C5H7NO/c7-4-6-3-5-1-2-5/h5H,1-3H2 . This indicates that the compound has a cyclopropane ring with an isocyanatomethyl group attached. Cyclopropane is a three-membered ring, which introduces strain into the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “(Isocyanatomethyl)cyclopropane” are not available, cyclopropenes, which are closely related, show a diverse range of reactivities . These include reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .


Physical And Chemical Properties Analysis

“(Isocyanatomethyl)cyclopropane” is a liquid with a storage temperature of -10°C . It has a density of 1.1±0.1 g/cm³ . The compound has a boiling point of 126.1±9.0 °C at 760 mmHg .

Scientific Research Applications

Cyclopropanation Techniques and Applications

Kulinkovich Cyclopropanation : A novel method for the preparation of cyclopropanols involves dialkoxytitanacyclopropane-mediated cyclopropanation of esters with Grignard reagent, facilitating the formation of three-membered rings through a pivotal intermediate. This technique offers advantages such as the use of inexpensive reagents, ease of operation, and high selectivity, extending its applications to other carboxylic derivatives to access heteroatom-substituted cyclopropanes (J. Cha & O. Kulinkovich, 2012).

Biosynthesis of Cyclopropane : Cyclopropane's unique structural and chemical properties draw significant interest in synthetic, pharmaceutical chemistry, and chemical biology. Nature's diverse strategies to access this motif, especially through cyclopropanases, highlight its widespread occurrence in natural products and its essential role in biological activities (Suze Ma et al., 2021).

Stereoselective Cyclopropanation : The Simmons-Smith cyclopropanation remains a powerful method for generating cyclopropanes, with various modifications introduced to enhance reactivity and selectivity. Techniques involving tandem reactions allow for sequential synthetic transformations without the isolation of intermediates, offering access to skeletally diverse chiral cyclopropyl alcohols (H. Kim & P. Walsh, 2012).

Lewis Acid-Mediated Cycloadditions : Donor-acceptor cyclopropanes undergo (3 + 2) cycloadditions with heterocumulenes, producing five-membered heterocycles. This method showcases broad substrate scope, high yields, and defined chemoselectivity, indicating the significance of Lewis acid choice on stereochemical outcomes and reaction mechanisms (Alexander F. G. Goldberg et al., 2012).

Safety And Hazards

“(Isocyanatomethyl)cyclopropane” is associated with several hazard statements including H225, H302, H311, H314, H330, H334 . These indicate that the compound is highly flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

isocyanatomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-4-6-3-5-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCHRKKMNKWGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625899
Record name (Isocyanatomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isocyanatomethyl)cyclopropane

CAS RN

25694-89-7
Record name (Isocyanatomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isocyanatomethyl)cyclopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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